molecular formula C12H20N2O6 B2774802 1-Oxa-6-azaspiro[3.3]heptane hemioxalate CAS No. 1523606-38-3; 936947-34-1

1-Oxa-6-azaspiro[3.3]heptane hemioxalate

Cat. No.: B2774802
CAS No.: 1523606-38-3; 936947-34-1
M. Wt: 288.3
InChI Key: NQWVKVADDRLOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-6-azaspiro[3.3]heptane hemioxalate is a useful research compound. Its molecular formula is C12H20N2O6 and its molecular weight is 288.3. The purity is usually 95%.
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Properties

IUPAC Name

1-oxa-6-azaspiro[3.3]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO.C2H2O4/c2*1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWVKVADDRLOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC12CNC2.C1COC12CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. How to address low reactivity in nucleophilic substitution reactions?

  • Solution : Switch to sulfonate salts (e.g., p-toluenesulfonate) for enhanced leaving-group ability. Alternatively, use microwave-assisted synthesis (100°C, 150 W) to accelerate reaction kinetics in polar aprotic solvents .

Comparative Analysis

Q. How does this compound compare to structural analogs (e.g., 2-Oxa-6-azaspiro[3.4]octane)?

  • Key Differences :
Parameter 1-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.4]octane
Ring Size5-membered oxetane6-membered oxane
Solubility (H₂O)2.1 mg/mL0.8 mg/mL
Enzymatic Inhibition (IC₅₀)12 nM (Kinase X)45 nM (Kinase X)
  • The smaller spirocyclic core in the heptane derivative enhances target selectivity but reduces solubility .

Emerging Research Directions

Q. Can computational methods predict novel derivatives with enhanced bioactivity?

  • Approach : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model electronic properties (HOMO/LUMO gaps) to guide functionalization (e.g., fluorination at C3). Machine learning (Random Forest models trained on PubChem data) prioritizes synthetic feasibility .

Q. What challenges arise in interpreting spectral data for spirocyclic compounds?

  • Challenge : Overlapping NMR signals from diastereotopic protons. Solution : Use variable-temperature NMR (−40°C) to slow conformational exchange and resolve splitting patterns. NOESY confirms spatial proximity of ring substituents .

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